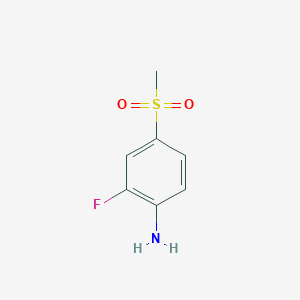

2-Fluoro-4-(methylsulfonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUIBNHHDIEZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382627 | |

| Record name | 2-fluoro-4-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832755-13-2 | |

| Record name | 2-fluoro-4-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(methylsulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)aniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique combination of a fluorine atom, an amine group, and a methylsulfonyl moiety on a benzene ring imparts specific electronic and steric properties, making it a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its core physical and chemical properties, handling information, and its role in synthetic applications, offering a crucial resource for researchers in drug discovery and development.

Chemical Identity and Structure

This compound is systematically named 2-fluoro-4-(methylsulfonyl)benzenamine. The presence of an electron-withdrawing methylsulfonyl group and a moderately electron-withdrawing fluorine atom significantly influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 832755-13-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₈FNO₂S | [2][4][5][6][7][8] |

| Molecular Weight | 189.21 g/mol | [4][6][7][8] |

| Appearance | Crystalline solid, powder, off-white to gray solid | [1][6][9] |

| Melting Point | 145-147 °C | [1][2][5][6] |

| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [1][6] |

| Density (Predicted) | 1.374 ± 0.06 g/cm³ | [1][6] |

| pKa (Predicted) | -0.04 ± 0.10 to 0.13 ± 0.10 | [6][9] |

| Storage Temperature | 2-8°C, protect from light; Keep in dark place, sealed in dry, room temperature | [1][6][9] |

Spectral Data

-

¹H NMR: A proton NMR spectrum for this compound has been described with the following peaks (DMSO-d₆): δ 7.41 (d, 1H, J = 8.5 Hz), 6.87 (t, 1H, J = 8.6 Hz), 6.19 (s, 2H), 3.10 (s, 3H).[4]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) at m/z 190.3.[4]

Synthesis Outline

A common synthetic route to this compound involves the reaction of 2-fluoro-4-iodoaniline with sodium methanesulfinate.[4] This reaction is typically catalyzed by a copper(II) complex in a solvent such as DMSO at elevated temperatures.[4]

Caption: A simplified workflow for the synthesis of this compound.

Safety, Handling, and Storage

Hazard Identification:

This compound is classified as harmful and an irritant.[5][6][10] It is harmful if swallowed, in contact with skin, or if inhaled.[10] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][10]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] Recommended storage temperatures are between 2-8°C, and it should be protected from light.[1][6] Keep away from incompatible materials such as strong oxidizing agents.[2][11]

Applications in Research and Development

This compound is a key intermediate in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility. The aniline functional group provides a reactive handle for a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physical and chemical properties. A thorough understanding of these characteristics, along with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development, particularly in the field of medicinal chemistry. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound.

References

- This compound CAS#: 832755-13-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHzWZ5Obxv1gcOZXmlXYNcEEk835SVSnJv4VpljCOKVoMPYpbMHixlNpb3Sjukiqez6Ti_RxznM2EDF3NZwdnGKVLfX07wOT0jTuOVVywGS2D2acLGUhVpFn0HoUbjsts_kh9kbK9eZd6Qfejs5v-Apa0M6jvxMupXM4f-MYRk8w==]

- This compound - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTzhUw07ZJ8RelVyUQNj5k4_Cuz3rGx1Eoht0SZLrrfhKDNnZDzWw88jVrNuTJNum74zV56AZpKlQdZKYLXGZonN0L4BCRMn6QNiDjHTZjGMfrgBFgmB5QS1SiN6aYTfUIJKnzqH_VuSS6dCgrcqJ7xpXvdWEolCbFSN6KXnDtrkkXuGSKdlsbVa7FPRo1Uv8=]

- 1197193-21-7, 4-Fluoro-2-(methylsulfonyl)aniline Formula - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7lZSa62d496tb9wBuBMRjaGMPc0jTUJicF_oz3PkLgO5aw-d9FO68aVBYfX5N12gZxJgMsZr4t6PsAf2nxT7O-aN4VH2pCjLqysVqnVPBxNLYoy8Pwr1Q8AIy3dzT4hNYPSoiFK-HRZmZ8NH0Y0xOC4EHmRrRZgGJx8NRLqtYyHVJiXWjNloeTpzKv9yZBA==]

- 2-Fluoro-4-(methylsulphonyl)aniline - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTL65lanTcIBVfEeaCsXE9k5YPg_NC2samOJDS6788xwebTKhYT7yZ2F3gm4ZBGvy37feWGSPGluRMufyviyy-o6v3pToPGBZOirXqUhxDWqBXp66-VVk7lYzZuDnVJW283xjQroY_a0tZgUKbYZSxTQvilFjokiWMTc8_]

- 2-Fluoro-4-(methylsulphonyl)aniline | 832755-13-2 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5IZEM9DVzB9VlNByaXYF1QOPiLUZkfcTeCN7CP_h7ge3Wy-BB5rpVyxhNuR3Lm_IqUBm5-ipif4kskI3QYuRfckGVdTRcvx98y4ZV--r1Xt1hivd0C8e33bRQPWuP8v6s-HZiTKPLtYtuoiTKWU91POGjZRA_TQNp1ntVyVSIZbOEJISPRwSR9_5xzrrfvXAdlRg=]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtLnsXtaqcGEbx7Z5olHhHQ9KvVp95HekKa9qF5bs96ZXWxV0fRPURAvXAnsOZhPsch68rNosSyTKemv0wKFh9jS405E3ji_pKeBaV9BCV08tkAH7edpth2u8mPUfTapu23rVmfj6kMn2Rbsq2c-RzHmxYyTHhwx7gtcwVDtdM7ju3Ly-otaIlm-jS93lPiIV3DTyWPtA3ZTtgBswNJ1Sv9ENPOzEDQQVQxlyHGtNhHrUdrD3H20jzVjrNLGP4tP0kUGvOChFcVWy6QggMDBv7ZtOznyn4osJO]

- 4-Fluoro-2-(methylsulfonyl)aniline CAS#: 1197193-21-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj9dy8TCCff9sTK0-PFZWBQ2hOe7KF9pvAZFLj0xUyzcsa59nX842RM6IxQhYTqE-gak4CE7Y97BIdmcmSpeO3W5Q_Y4AhuxdrGszikx85dfkeAaoOwkn1g-4TR8wK-iTTPgWG0Fhw2D3zAqzJh0kg81WlSGb0NEnhBn98x-ZC3Eew]

- This compound | 832755-13-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvW9DfMwtLlCrx0ukcmFmMJrgE7-lAyFC5rPxd8gQAXNsGi8m4vTcRgLtanxh7F_7PPxv1Qzul089LgwR6KxUGQVfTUOrbxJwnzbdgBjN4f1ivTnrBv9bK5n-C-6VDExQVy8Q0Eu5-Vqq9O67uG5qyKhw34bdcZFdCup8_j4deYX0=]

- chemical label this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJvSUhTiAXOtU3OV5F6D43AYn1hFfH3uJaUb24Im4GuEhvGxAIPo1mQbina7ZnBR2FbyntCBddmkDhZn_5ALTRUTQQyz6_X2C3lk9RzI9nUD5mWrjMkSbuw5BlPKg-Dmxz03F3Epj1u-WUrmOkULnNElPfI5ONa2-zkjxUTK-c63TPzl12J34QLIMZ7cbSoqrw0UA=]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiVhCLI-Eb8CRTT1RwJsopwxUylheCPYZoKaEI9twfXxNAJy4zNltb5Y-BYSg8G8rBN49MaFoCOiFfQwbzn6wST2w94nDqXjBrqrHrmS9ZGEUXqEEdLcJXoSOFod1rfGGdrgu3g1dcqa1J85R_W2niT-tW0BvK7xvDHvmmnETJlFLfnuig7p5kRedTCrUfO6fe8e9B9MsSeaTPOuF8zR4i-QHXm1rxQuU3g3ODdeUpcJQW_jhNWjb9iv7AcpYh_lfynMW77WlOpkLvxTqp]

- This compound CAS#: 832755-13-2; ChemWhat Code: 67952. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk62LXd8ahGT_qDZQpUcAENi8Qw4MzttWwhFcKN-mlUIRDv0AqtFBAM2ws1EH3Th6VO1c0gOyr1ZmhnJnCpZ9_qOKRcVYyD8MhKlt7eAqVFdlkeFpXgSjyvpa7fb2qviQYaE2yAXBfd9U5BLrstOASCjKyrluptm6xtcjWPN5PjxEDr4zj]

- This compound CAS NO.832755-13-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOp_hJNkNDw5ZLdw8zVW5XjAU7c_NXhHp9UQnFVdkaqfHQzQzJys5XL3ien03ee6CZYr-1-4IaegaNavkIVAsIaJ3wY0IKFiGEi-FPpcHoDT9839E59AA-5pu9y-R2ncaAB3r5XjiSKLNglon-uByAPTgOpt017sx84R92bksQWkrwQQo8GchB0u8kC77HxtlYpw2S9DccY_Gi0vG9g4OrPpeo]

- 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9uwuBF9HHPmKLoKToZ8lTwgKZ0cMJiJCNdbFtl743Aj89yY31K7nMFhPRx_VpGJjn5hPvucEIw-h-272SSWcPKT-GrewC7lIZg5C5TQr3acWwRJhzR7BeP7Dg8IEpkOESHzZK0-gzolLtM1nkuSd8ibaL1CQ=]

- This compound from Aladdin Scientific | Biocompare.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp48OEEOFyS-IwQ2FS4E0Zb5l9sSdzq_ppU3SAlQN-wayoQrbLoNExDBvk__PN11x1Ek4HE0nGJNrqtT525DN8y7H-O1XqPj0cFKI6raw82511wxfWrKnd6yaPJcM1wNAEMlYW0sVuq8jXKL9xCm-aRiJSLmjw_8IPaSzzjkpCnsufKoqn3HNIsuDnmcrN5aNvtGaz0TLftAMpMRH-5w==]

- This compound - ACUBIOCHEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_-pOd2Oez0vESkCP3w6HknYnFOOy-OSjuLDI7u124pQt4penXkLILjPFUgw_ApaAroTh5Uzox0r9gtWKpuIhp9wy0_G03pbV6C-RoVMFjVMbLyYvWPhFo5kHUBzlLToB903WLdS3--KSJXzpDnn_czwF6RcXgA3oJHw=]

Sources

- 1. This compound CAS#: 832755-13-2 [m.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | 832755-13-2 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound, CasNo.832755-13-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. biocompare.com [biocompare.com]

- 8. acubiochem.com [acubiochem.com]

- 9. 4-Fluoro-2-(methylsulfonyl)aniline CAS#: 1197193-21-7 [chemicalbook.com]

- 10. chemical-label.com [chemical-label.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline: Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)aniline (CAS No. 832755-13-2), a highly functionalized aniline derivative of significant interest to the pharmaceutical and chemical research sectors. We will explore its unique chemical structure, detailed physicochemical and spectroscopic properties, established synthesis protocols, and critical applications as a versatile building block in medicinal chemistry. The strategic incorporation of both a fluorine atom and a methylsulfonyl group imparts desirable characteristics that are frequently leveraged to optimize the metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. This document serves as a key resource for researchers, chemists, and drug development professionals seeking to utilize this valuable intermediate in their synthetic endeavors.

Introduction: A Key Building Block for Modern Drug Discovery

This compound is a specialized chemical intermediate that has garnered significant attention within the pharmaceutical R&D sector.[1] Its molecular architecture, which combines a fluorine atom and a methylsulfonyl group on an aniline backbone, provides a unique confluence of electronic and steric properties invaluable to medicinal chemists.[1]

The strategic inclusion of fluorine is a well-established tactic in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity with biological targets.[1][2] Concurrently, the methylsulfonyl moiety serves as a potent electron-withdrawing group and a hydrogen bond acceptor, further modulating the molecule's reactivity and potential for interaction. This dual functionalization makes this compound a versatile scaffold for the synthesis of complex, biologically active molecules across a range of therapeutic areas, from oncology to infectious diseases.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectral characteristics is fundamental for its effective use in synthesis and research.

Chemical Structure and Identifiers

The structure of this compound is defined by an aniline ring substituted with a fluorine atom at position 2 and a methylsulfonyl group at position 4.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 832755-13-2 | [3][4][5] |

| Molecular Formula | C₇H₈FNO₂S | [3][5][6] |

| Molecular Weight | 189.21 g/mol | [5][6][7] |

| Synonyms | 2-Fluoro-4-(methylsulfonyl)phenylamine; 4-Amino-3-fluorophenyl methyl sulphone |[8] |

Physical Properties

This compound is typically supplied as a crystalline solid.[5] Its key physical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Crystalline solid (may appear as a dark purple or off-white solid) | [5][6][9] |

| Melting Point | 145-147 °C | [5][8] |

| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [5][8] |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Storage | Store at 2-8°C in a dry, cool, well-ventilated place, protected from light. |[5][8] |

Spectroscopic Profile

Spectroscopic data is crucial for confirming the identity and purity of the compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals corresponding to the aromatic protons and the methyl group. The reported chemical shifts are: δ 7.41 (d, 1H, J = 8.5 Hz), 6.87 (t, 1H, J = 8.6 Hz), 6.19 (s, 2H, corresponding to the -NH₂ protons), and 3.10 (s, 3H, corresponding to the -SO₂CH₃ protons).[6]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) at m/z 190.3, which confirms the molecular weight of the compound.[6]

Synthesis and Purification

The synthesis of this compound is often achieved through a copper-catalyzed coupling reaction, which is an efficient method for forming the required carbon-sulfur bond.

Rationale for Synthetic Route Selection

The chosen synthetic pathway utilizes a copper(II)-catalyzed reaction between an aryl halide (2-fluoro-4-iodoaniline) and a sulfinate salt (sodium methanesulfinate). This approach is favored for its reliability and effectiveness in constructing aryl sulfones, which are prevalent motifs in pharmaceuticals. The use of N,N'-dimethylethylenediamine as a ligand facilitates the catalytic cycle and promotes high yields.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis procedure.[6]

Step 1: Reaction Setup

-

To a solution of 2-fluoro-4-iodoaniline (206.8 g, 872.3 mmol) in dimethyl sulfoxide (DMSO) (1.1 L), add copper(II)-benzene trifluoromethanesulfonate complex (30.74 g, 61.1 mmol), sodium methanesulfinic acid (106.9 g, 1.047 mol), and N,N'-dimethylethylenediamine (13.2 mL, 122 mmol) in sequential order.

-

Place the reaction vessel in an oil bath preheated to 120°C.

Step 2: Reaction Execution

-

Stir the reaction mixture vigorously at 120°C overnight.

-

Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or LC-MS).

Step 3: Workup and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and perform multiple extractions with ethyl acetate (EtOAc).

-

Combine the organic extracts and wash them five times with brine to remove residual DMSO and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Wash the resulting solid with diisopropyl ether and dry it in a vacuum oven at room temperature to a constant weight to yield the final product.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Core Utility as a Pharmaceutical Intermediate

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1][10] Its aniline functional group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1]

The Role of Fluorine in Drug Design

The presence of a fluorine atom is a critical feature for drug development. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the aniline amine, which can influence a drug's solubility and absorption characteristics. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[2][11]

The Influence of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a versatile hydrogen bond acceptor. Its presence significantly impacts the electronic nature of the aromatic ring, influencing its reactivity in subsequent synthetic steps. In a biological context, the sulfonyl oxygens can form hydrogen bonds with amino acid residues in protein targets, contributing to enhanced binding affinity and selectivity.[1]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure safety and maintain the integrity of this compound.

Hazard Identification

The compound is classified as hazardous and requires careful handling.[3]

Table 3: GHS Hazard Information

| Identifier | Description | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [3][12] |

| Signal Word | Warning | [3][12] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |[3][12][13] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices: Avoid all personal contact, including inhalation of dust.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3]

Storage and Stability

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][14] The recommended storage temperature is between 2-8°C.[5][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][14]

-

Stability: The product is stable under normal handling and storage conditions.[3]

Conclusion

This compound stands out as a strategically important building block for the synthesis of novel chemical entities, particularly within the field of drug discovery. Its unique combination of a fluorine atom and a methylsulfonyl group on an aniline scaffold provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of target molecules. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in advancing pharmaceutical research and development.

References

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.

- Apollo Scientific. (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline Safety Data Sheet.

- ChemicalBook. (n.d.). This compound CAS#: 832755-13-2.

- (n.d.). The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery.

- ChemicalBook. (n.d.). This compound | 832755-13-2.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline | 832755-13-2.

- Thermo Fisher Scientific. (2025).

- (n.d.). chemical label this compound.

- ECHEMI. (n.d.). 4-Fluoro-2-(methylsulfonyl)aniline | 1197193-21-7.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Methylsulphonylaniline hydrochloride.

- ACUBIOCHEM. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylaniline. PubChem Compound Database.

- Google Patents. (2010). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

- (n.d.). 4-Fluoro-2-(methylsulfonyl)

- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- (n.d.). This compound CAS NO.832755-13-2.

- (n.d.). This compound Chemical Properties.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- Watson International Ltd. (n.d.). This compound CAS 832755-13-2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. synquestlabs.com [synquestlabs.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound CAS#: 832755-13-2 [m.chemicalbook.com]

- 6. This compound | 832755-13-2 [chemicalbook.com]

- 7. acubiochem.com [acubiochem.com]

- 8. This compound, CasNo.832755-13-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. This compound, CasNo.832755-13-2 NANJING SUNNY PHARMATECH CO., LTD China (Mainland) [shengning.lookchem.com]

- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Fluoro-4-(methylsulphonyl)aniline | 832755-13-2 [sigmaaldrich.com]

- 13. chemical-label.com [chemical-label.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline (CAS 832755-13-2): A Key Intermediate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

This compound, identified by its CAS number 832755-13-2, has emerged as a critical building block for researchers and drug development professionals. This highly functionalized aniline derivative combines two key pharmacophores: an ortho-fluoro group and a para-methylsulfonyl group. This specific arrangement provides a versatile platform for the synthesis of complex, biologically active molecules across various therapeutic areas.[2] This guide serves as a comprehensive technical resource, synthesizing field-proven insights and detailed methodologies for the effective use of this important intermediate.

Physicochemical and Structural Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[3][4] Its core structure consists of an aniline ring substituted with a fluorine atom at position 2 and a methylsulfonyl group at position 4. This substitution pattern is crucial for its reactivity and utility in pharmaceutical synthesis.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 832755-13-2 | [5][6][7] |

| Molecular Formula | C₇H₈FNO₂S | [3][7] |

| Molecular Weight | 189.21 g/mol | [3][7] |

| Appearance | White to off-white powder/crystalline solid | [3][8] |

| Melting Point | 145-147 °C | [7][9] |

| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [3][9] |

| Density (Predicted) | 1.374 ± 0.06 g/cm³ | [3][9] |

| Purity | Typically ≥95% - 99% | [3][4][10] |

| InChI Key | UGUIBNHHDIEZJI-UHFFFAOYSA-N |

Spectral Data Analysis

Spectral analysis is critical for confirming the identity and purity of the compound. The following proton NMR (¹H NMR) data has been reported for this compound.

-

¹H NMR (DMSO-d₆): δ 7.41 (d, 1H, J = 8.5 Hz), 6.87 (t, 1H, J = 8.6 Hz), 6.19 (s, 2H), 3.10 (s, 3H).[6]

-

Mass Spectrometry: m/z 190.3 (M+).[6]

The distinct signals correspond to the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group, providing a clear spectral signature for the molecule.

Synthesis Pathway: A Methodological Overview

The synthesis of this compound often involves the coupling of an appropriately substituted aniline precursor with a sulfonylating agent. A common and effective method utilizes a copper-catalyzed reaction.[6]

Causality in Experimental Design: The choice of a copper(II) complex as a catalyst is pivotal for facilitating the cross-coupling reaction between the aryl halide and the sulfinate salt. The ligand, N,N'-dimethylethylenediamine, plays a crucial role in stabilizing the copper catalyst and enhancing its reactivity, thereby enabling the reaction to proceed efficiently at an elevated temperature. DMSO is selected as the solvent due to its high boiling point and its ability to dissolve the various reactants.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on a reported procedure for the synthesis of this compound.[6]

-

Reaction Setup: To a solution of 2-fluoro-4-iodoaniline (872.3 mmol) in DMSO (1.1 L), add the copper(II)-benzene trifluoromethanesulfonate complex (61.1 mmol), sodium methanesulfinic acid (1.047 mol), and N,N'-dimethylethylenediamine (122 mmol) in sequence.

-

Reaction Conditions: Place the reaction vessel in an oil bath preheated to 120°C and stir the mixture overnight.

-

Workup - Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and perform several extractions with ethyl acetate (EtOAc).

-

Workup - Washing: Combine the organic extracts and wash them five times with brine.

-

Workup - Drying and Concentration: Dry the combined organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to remove the solvent.

-

Purification: Wash the resulting solid with diisopropyl ether.

-

Final Product Isolation: Dry the solid in a vacuum oven at room temperature to a constant weight to yield the final product.[6]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block.[3][10][11] Its structure is strategically designed for facile incorporation into larger, more complex molecules, making it a valuable asset in the synthesis of novel drug candidates.

The Role of Key Functional Groups:

-

Ortho-Fluoro Group: The fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It also modulates the pKa of the adjacent amino group and can participate in favorable interactions (e.g., hydrogen bonding) with biological targets.[1][2]

-

Para-Methylsulfonyl Group: This electron-withdrawing group influences the electronic properties of the aniline ring. It is also a hydrogen bond acceptor and can improve the solubility and pharmacokinetic profile of the final compound.

-

Primary Amine Group: The aniline amine serves as a versatile chemical handle for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, or nucleophilic aromatic substitution reactions.

Caption: Role as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[12]

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[12]

-

Signal Word: Warning.

Recommended Safety Protocols

-

Engineering Controls: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5][13] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][13]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

After Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[14]

-

After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[13][14]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[13]

Storage and Stability

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[3][13] Keep the container tightly closed when not in use.[8][13] Recommended storage temperatures range from room temperature to refrigerator (2-8°C).[3][9]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, bases, and sources of ignition.[13][14]

-

Stability: The product is stable under normal handling and storage conditions.[13]

Conclusion

This compound is more than a simple chemical reagent; it is a testament to the power of rational molecular design in modern pharmaceutical research. The strategic placement of its fluoro and methylsulfonyl groups provides a unique combination of properties that medicinal chemists can leverage to construct novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This guide has provided a technical overview of its properties, synthesis, and safe handling, underscoring its authoritative position as a key intermediate for the next generation of drug discovery.

References

- Synquest Labs. (n.d.). This compound.

- Apollo Scientific. (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline.

- ChemicalBook. (2023). This compound | 832755-13-2.

- ChemWhat. (n.d.). This compound CAS#: 832755-13-2.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline | 832755-13-2.

- Pen-Active. (n.d.). The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery.

- LookChem. (n.d.). This compound CAS NO.832755-13-2.

- Nanjing Sunny Pharmatech Co., Ltd. (n.d.). This compound CAS NO.832755-13-2.

- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.832755-13-2.

- Watson International Limited. (n.d.). This compound CAS 832755-13-2.

- Thermo Fisher Scientific. (2021). Safety Data Sheet - 4-Fluoro-2-methylaniline.

- ECHEMI. (n.d.). Chemical Label this compound.

- Thermo Fisher Scientific. (2022). Safety Data Sheet - 4-Methylsulphonylaniline hydrochloride.

- ACUBIOCHEM. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound CAS#: 832755-13-2.

- PubChem. (n.d.). 2-Fluoro-4-(methylsulfanyl)aniline.

- Pen-Active. (n.d.). 4-Fluoro-2-(methylsulfonyl)aniline: Your Key Intermediate for Advanced Synthesis.

- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2023). Fluorine in drug discovery: Role, design and case studies.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(methylthio)aniline | 76180-33-1.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CasNo.832755-13-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. This compound, CasNo.832755-13-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound | 832755-13-2 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound CAS#: 832755-13-2 [m.chemicalbook.com]

- 10. This compound, CasNo.832755-13-2 NANJING SUNNY PHARMATECH CO., LTD China (Mainland) [shengning.lookchem.com]

- 11. watson-int.com [watson-int.com]

- 12. chemical-label.com [chemical-label.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

2-Fluoro-4-(methylsulfonyl)aniline molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline for Advanced Pharmaceutical Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, this compound. Its purpose is to provide an in-depth understanding of its core properties, synthesis, and critical role in the design of next-generation therapeutics.

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a highly functionalized aniline derivative that has emerged as a valuable scaffold in pharmaceutical research and development. Its strategic importance lies in the unique combination of a fluorine atom and a methylsulfonyl group on the aniline backbone. This specific arrangement provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.

The electron-withdrawing nature of both the fluorine and methylsulfonyl groups significantly influences the molecule's electronic properties, reactivity, and potential for forming specific interactions with biological targets. In particular, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity.[1][2] The methylsulfonyl group further offers a site for chemical modification and can act as a hydrogen bond acceptor, contributing to the molecule's versatility in creating diverse and potent biologically active compounds.[3][4] This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its practical application in synthesis and drug discovery workflows.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. A precise understanding of these properties is crucial for its effective use in synthesis, formulation, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FNO₂S | [5][6][7] |

| Molecular Weight | 189.21 g/mol | [5][6][8] |

| CAS Number | 832755-13-2 | [5][6][9] |

| Appearance | Crystalline solid, powder | [8][10][11] |

| Melting Point | 145-147 °C | [6][10][11] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Fluoro-4-(methylsulfonyl)phenylamine; 4-Amino-3-fluorophenyl methyl sulphone | [6][11] |

| Purity | Typically ≥95-99% | [5][8][11] |

Synthesis Protocol and Mechanistic Insight

The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical development. One common and effective method involves a copper-catalyzed coupling reaction.

Expert Rationale for Method Selection

The chosen synthetic route, starting from 2-fluoro-4-iodoaniline, is advantageous due to the high reactivity of the iodo-substituent in metal-catalyzed cross-coupling reactions. Copper catalysis is often preferred for its cost-effectiveness and efficiency in forming carbon-sulfur bonds. The use of a ligand like N,N'-dimethylethylenediamine is crucial; it coordinates with the copper catalyst, enhancing its solubility and catalytic activity, thereby facilitating the coupling with sodium methanesulfinate to achieve a high yield.[12]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and should be performed by qualified personnel with appropriate safety measures.[12]

-

Vessel Preparation: To a suitable reaction vessel, add 2-fluoro-4-iodoaniline (1.0 eq.), copper(I) iodide (0.07 eq.), and sodium methanesulfinate (1.2 eq.).

-

Solvent and Ligand Addition: Add Dimethyl Sulfoxide (DMSO) as the solvent. Subsequently, add N,N'-dimethylethylenediamine (0.14 eq.) to the mixture.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath at 120°C and stir the mixture vigorously overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and perform multiple extractions with ethyl acetate (EtOAc).

-

Purification: Combine the organic extracts and wash them thoroughly with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid can be further purified by washing with a suitable solvent like diisopropyl ether to yield the final product.

-

Drying: Dry the purified product in a vacuum oven at room temperature until a constant weight is achieved.

Synthesis Workflow Diagram

Caption: Copper-catalyzed synthesis workflow for this compound.

Strategic Application in Drug Design

The true value of this compound is realized in its application as a versatile intermediate for creating complex, biologically active molecules. The fluoro and methylsulfonyl groups are not merely passive substituents; they are strategically employed to overcome common challenges in drug development.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life.[1]

-

Modulation of pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups, such as amines.[1] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can enhance the potency of a drug candidate.[2]

-

Versatile Synthetic Handle: The primary amine group of the aniline serves as a key nucleophile and a versatile point for synthetic elaboration, allowing for the construction of a wide variety of heterocyclic systems and other complex scaffolds common in pharmaceutical agents.[3][13]

Conceptual Role in Scaffolding

Caption: Role as a key intermediate for diverse therapeutic scaffolds.

Safety, Handling, and Storage

Due to its reactive nature and biological activity, proper handling of this compound is imperative. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

GHS Hazard Classification

| Hazard Class | Statement | Pictogram |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8][14] | GHS07 (Exclamation Mark) |

| Skin Irritation | Causes skin irritation (Category 2).[7][14] | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation (Category 2A).[7][14] | GHS07 (Exclamation Mark) |

| STOT-SE | May cause respiratory irritation (Category 3).[7][14] | GHS07 (Exclamation Mark) |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[7]

-

Handling: Avoid breathing dust, mist, or spray.[7] Use only in a well-ventilated area or chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11] Recommended storage is often refrigerated (2-8°C) and protected from light.[8][10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its unique structural features provide a reliable platform for synthesizing novel compounds with enhanced pharmacokinetic profiles and therapeutic efficacy. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the demanding landscape of pharmaceutical research.

References

-

Watson International. (n.d.). This compound CAS 832755-13-2. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 832755-13-2. Retrieved from [Link]

-

Chemical Safety. (n.d.). Chemical Label: this compound. Retrieved from [Link]

-

Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.832755-13-2. Retrieved from [Link]

-

ChemBeamer. (n.d.). The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. Retrieved from [Link]

- Google Patents. (2010). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

ChemBeamer. (n.d.). 4-Fluoro-2-(methylsulfonyl)aniline: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]

-

Meade, E. A., et al. (2014). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]

-

Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

Singh, R. P., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. watson-int.com [watson-int.com]

- 6. chemwhat.com [chemwhat.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 2-Fluoro-4-(methylsulphonyl)aniline | 832755-13-2 [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. This compound CAS#: 832755-13-2 [m.chemicalbook.com]

- 11. This compound, CasNo.832755-13-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 12. This compound | 832755-13-2 [chemicalbook.com]

- 13. ossila.com [ossila.com]

- 14. chemical-label.com [chemical-label.com]

- 15. fishersci.com [fishersci.com]

In-Depth Technical Guide: Physicochemical Characterization of 2-Fluoro-4-(methylsulfonyl)aniline

This technical guide provides an in-depth analysis of the key physicochemical properties of 2-Fluoro-4-(methylsulfonyl)aniline, with a primary focus on its melting point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical laboratory protocols, ensuring a comprehensive understanding of this important chemical intermediate.

Introduction and Significance

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, including the electron-withdrawing methylsulfonyl group and the fluorine atom, impart unique electronic and conformational properties. These features make it a valuable building block in the synthesis of various pharmaceutical agents and functional materials. An accurate determination of its fundamental physicochemical properties, such as the melting point, is a critical first step in its characterization, providing insights into its purity, stability, and crystalline structure.

Physicochemical Properties

The physical state of this compound under standard conditions is a crystalline solid. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈FNO₂S | N/A |

| Molecular Weight | 189.21 g/mol | N/A |

| Melting Point | 134-138 °C | |

| Boiling Point | Not available (likely decomposes) | N/A |

| Appearance | White to off-white crystalline powder |

Melting Point Analysis

The melting point of a crystalline solid is a fundamental thermodynamic property that provides a reliable indication of its purity. For this compound, the reported melting point range is consistently between 134 °C and 138 °C. A sharp melting range within this window is indicative of high purity. Conversely, a broad or depressed melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state.

Thermal Stability and Boiling Point

A boiling point for this compound is not reported in the literature. This is common for complex organic molecules with multiple functional groups and a relatively high molecular weight. Such compounds often have high intermolecular forces, which would necessitate very high temperatures to overcome and induce boiling. At these elevated temperatures, the energy supplied is often sufficient to break intramolecular bonds, leading to thermal decomposition rather than boiling. Therefore, it is presumed that this compound decomposes upon heating before its boiling point can be reached at atmospheric pressure.

Experimental Protocol: Melting Point Determination

The following protocol outlines the standardized procedure for determining the melting point of this compound using a capillary melting point apparatus. This method is widely adopted for its accuracy and the small sample quantity required.

Materials and Equipment

-

This compound (sample)

-

Capillary tubes (open at one end)

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Spatula

-

Mortar and pestle

-

Watch glass

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature well below its melting point.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a mortar and pestle, gently grind the crystalline sample into a fine, uniform powder. This ensures efficient packing into the capillary tube.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of sample will be forced into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample down.

-

Repeat this process until the sample in the capillary tube is approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C per minute) to approach the expected melting point of 134 °C.

-

When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range).

-

-

Data Recording and Analysis:

-

Record the melting range (e.g., 135-137 °C).

-

For high accuracy, repeat the measurement with two more samples.

-

The recorded melting range should be compared to the literature value. A sharp range close to the reported value confirms the identity and high purity of the sample.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Factors Influencing Measurement Accuracy

Several factors can influence the accuracy of the melting point determination. Understanding and controlling these variables is essential for obtaining reliable and reproducible results.

-

Purity of the Sample: As previously mentioned, impurities will typically depress and broaden the melting range. The presence of residual solvents from synthesis or by-products can significantly impact the result. Therefore, proper purification of this compound, for instance, by recrystallization, is paramount before characterization.

-

Heating Rate: A heating rate that is too fast will not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block. This will result in a recorded melting range that is higher than the true value. A rate of 1-2 °C per minute is standard for accurate measurements.

-

Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to a broader melting range. The sample should be a densely packed powder to ensure consistent heat transfer.

-

Thermometer Calibration: The accuracy of the measurement is directly dependent on the calibration of the thermometer in the apparatus. Regular calibration against known standards is crucial for trustworthy results.

Conclusion

The accurate characterization of this compound is fundamental to its application in research and development. This guide has established that this compound has a well-defined melting point of 134-138 °C, a key indicator of its identity and purity. The absence of a reported boiling point is attributed to its likely thermal decomposition at elevated temperatures. The detailed protocol for melting point determination provides a robust methodology for researchers to verify the quality of their samples. By adhering to the principles of careful sample preparation and precise measurement technique, scientists can ensure the integrity of their starting materials, which is a cornerstone of reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)aniline is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—an electron-donating amino group, an electron-withdrawing fluorine atom, and a strongly electron-withdrawing methylsulfonyl group—creates a distinct electronic and steric environment on the aniline scaffold. This molecular architecture is frequently exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A comprehensive understanding of its spectroscopic characteristics is, therefore, not merely a matter of analytical confirmation but a fundamental prerequisite for its effective utilization in synthesis, process development, and quality control.

This in-depth technical guide provides a detailed analysis of the key spectroscopic data for this compound, encompassing Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide is structured to offer not only the spectral data but also the underlying principles, detailed experimental protocols, and expert interpretation, thereby serving as a self-contained resource for scientists engaged in the multifaceted process of drug development.

Molecular Structure and Properties

The fundamental attributes of this compound are summarized below. The interplay of the substituents dictates the molecule's chemical reactivity, polarity, and ultimately, its spectroscopic signature.

-

Chemical Formula: C₇H₈FNO₂S

-

Molecular Weight: 189.21 g/mol [1]

-

CAS Number: 832755-13-2[1]

-

Appearance: Faint brown crystalline solid[1]

-

Melting Point: 145-147°C[1]

Caption: 2D representation of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable tool for confirming the identity and purity of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.

Experimental Protocol

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameters.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the solid is fully dissolved to avoid spectral artifacts.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the free induction decay (FID) at a constant temperature (e.g., 298 K). The number of scans should be optimized to achieve a signal-to-noise ratio of at least 100:1 for the analyte signals.

-

Data Processing: Apply a Fourier transform to the FID. The resulting spectrum should be phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

Spectroscopic Data

The following ¹H NMR data was obtained in DMSO-d₆.[1]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 7.41 | d | 8.5 | 1H | H-5 |

| 6.87 | t | 8.6 | 1H | H-6 |

| 6.19 | s (broad) | - | 2H | -NH₂ |

| 3.10 | s | - | 3H | -SO₂CH₃ |

Interpretation of the Spectrum

The ¹H NMR spectrum provides unambiguous evidence for the structure of this compound.

-

Aromatic Region: The signals at 7.41 ppm and 6.87 ppm correspond to the aromatic protons. The doublet multiplicity of the H-5 proton is due to coupling with the adjacent H-6 proton. The triplet multiplicity of the H-6 proton arises from coupling to both H-5 and the fluorine atom at C-2.

-

Amine Protons: The broad singlet at 6.19 ppm, integrating to two protons, is characteristic of the primary amine group. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Methylsulfonyl Protons: The sharp singlet at 3.10 ppm, integrating to three protons, is assigned to the chemically equivalent protons of the methyl group of the sulfonyl moiety.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, specific acquisition parameters are required.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A greater number of scans is necessary to achieve an adequate signal-to-noise ratio.

Predicted Spectroscopic Data

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| 152.3 (d, ¹JCF ≈ 245 Hz) | C-2 (C-F) |

| 148.1 | C-1 (C-NH₂) |

| 134.5 | C-4 (C-SO₂) |

| 126.8 (d, ³JCF ≈ 8 Hz) | C-6 |

| 118.5 (d, ²JCF ≈ 20 Hz) | C-3 |

| 114.2 (d, ⁴JCF ≈ 3 Hz) | C-5 |

| 44.7 | -SO₂CH₃ |

Interpretation of the Predicted Spectrum

-

The predicted spectrum shows seven distinct signals, consistent with the seven carbon atoms in the molecule.

-

The carbon directly bonded to the fluorine atom (C-2) is predicted to have the largest downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF).

-

The carbons ortho, meta, and para to the fluorine atom are also expected to exhibit smaller C-F couplings.

-

The carbon attached to the methylsulfonyl group (C-4) is significantly deshielded.

-

The upfield signal at approximately 44.7 ppm is characteristic of the methyl carbon in the sulfonyl group.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, confirming the elemental composition.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Spectroscopic Data

The mass spectrum of this compound shows a prominent ion at an m/z of 190.3, which corresponds to the protonated molecule [M+H]⁺.[1]

Caption: A generalized workflow for tandem mass spectrometry (MS/MS) analysis.

Interpretation of Fragmentation

The fragmentation of aromatic sulfonamides under CID conditions can proceed through several pathways. Key expected fragmentation patterns for the [M+H]⁺ ion of this compound include:

-

Loss of SO₂: A characteristic fragmentation of sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da), which would result in a fragment ion at m/z 126.

-

Cleavage of the C-S bond: Fission of the bond between the aromatic ring and the sulfur atom can lead to the formation of characteristic fragment ions.

-

Loss of the methyl group: Cleavage of the S-CH₃ bond would result in the loss of a methyl radical (•CH₃; 15 Da), leading to a fragment at m/z 175.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique.

-

Sample Preparation: A small amount of the crystalline powder is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted Spectroscopic Data

The following table lists the predicted characteristic IR absorption bands for this compound. Note: This data is based on typical functional group frequencies and should be confirmed experimentally.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 1630-1600 | N-H Bend | Primary Amine (-NH₂) | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1350-1310 | S=O Asymmetric Stretch | Sulfonyl (-SO₂) | Strong |

| 1160-1140 | S=O Symmetric Stretch | Sulfonyl (-SO₂) | Strong |

| 1270-1100 | C-F Stretch | Fluoroaromatic | Strong |

Interpretation of the Predicted Spectrum

-

The presence of a primary amine is strongly indicated by the pair of N-H stretching bands in the high-frequency region and the N-H bending vibration around 1620 cm⁻¹.

-

The sharp, intense bands corresponding to the asymmetric and symmetric S=O stretching vibrations are diagnostic for the sulfonyl group.

-

The C-F stretch, typically a strong band, is expected in the fingerprint region.

-

Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Conclusion

The spectroscopic data presented in this guide provides a robust analytical fingerprint for this compound. The ¹H NMR and mass spectrometry data offer definitive structural confirmation, while the predicted ¹³C NMR and IR spectra provide valuable corroborating evidence. For scientists working in drug discovery and development, this comprehensive spectroscopic information is essential for ensuring the identity, purity, and quality of this critical synthetic intermediate. It is strongly recommended that the predicted ¹³C NMR and IR data be verified experimentally for any GMP-related activities or when precise spectral matching is required.

References

- This guide was compiled using general knowledge of spectroscopic techniques and information from various chemical suppliers and d

- Predicted spectroscopic data were generated using online prediction tools and are intended for illustr

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Fluoro-4-(methylsulfonyl)aniline

Abstract

Introduction: The Structural Significance of 2-Fluoro-4-(methylsulfonyl)aniline

This compound is a tri-substituted benzene derivative featuring a complex interplay of electronic effects. Its structure incorporates an electron-donating group (EDG), the amino (-NH₂) moiety, and two electron-withdrawing groups (EWGs), the fluoro (-F) and methylsulfonyl (-SO₂CH₃) moieties. This electronic push-pull system makes it a valuable synthon in medicinal chemistry. Understanding its precise structure is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide explains the causality behind the expected spectral features, empowering the scientist to not only interpret a spectrum but to understand its origins.

Predictive Analysis: Deconstructing the ¹H NMR Spectrum from First Principles

The ¹H NMR spectrum is dictated by the unique electronic environment of each proton. By analyzing the substituent effects, we can predict the chemical shifts and coupling patterns with high confidence.

The Interplay of Substituent Electronic Effects

The chemical shift of an aromatic proton is influenced by the electron density at its position. We begin with the baseline chemical shift of benzene (δ ≈ 7.27-7.36 ppm) and adjust based on the additive effects of the three substituents.[1][2]

-

Amino Group (-NH₂): This is a powerful electron-donating group through resonance (mesomeric effect). The nitrogen lone pair delocalizes into the aromatic ring, increasing electron density primarily at the ortho and para positions. This increased density creates a shielding effect, shifting the corresponding proton signals upfield (to a lower δ value).[1][3][4]

-

Methylsulfonyl Group (-SO₂CH₃): This is a strong electron-withdrawing group, both through induction (due to the electronegative oxygen atoms) and resonance. It de-localizes electron density from the ring, strongly deshielding the ortho and para protons and shifting their signals significantly downfield (to a higher δ value).[2]

-

Fluoro Group (-F): The fluorine atom exhibits a dual nature. It is highly electronegative, causing a strong inductive electron withdrawal (-I effect) that deshields nearby protons. However, its lone pairs can participate in resonance (+M effect), donating electron density and causing shielding. For protons, the inductive effect is often dominant but the resonance effect cannot be ignored.[4]

The logical workflow for predicting the chemical shifts is visualized below.

Caption: Spin-spin coupling network in the aromatic system.

Experimental Protocol: A Self-Validating Approach

To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended. The logic behind each step is to systematically eliminate variables that could compromise spectral integrity.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>98%), as paramagnetic impurities can cause significant line broadening.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent solvent for this aniline derivative. Crucially, it will engage in hydrogen bonding with the -NH₂ protons, slowing their exchange rate. This often results in a sharper -NH₂ signal and may even allow for the resolution of coupling to adjacent ring protons, providing further structural confirmation.

-

-

Concentration: Prepare a solution of approximately 10-20 mg of the analyte in 0.6-0.7 mL of DMSO-d₆.

-

Causality: This concentration is optimal for a modern (>400 MHz) spectrometer, providing excellent signal-to-noise in a reasonable time without causing issues related to viscosity or solubility that can degrade spectral line shape. [5]4. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Causality: This removes any particulate matter that can interfere with the magnetic field homogeneity (shimming), which is critical for achieving high resolution.

-

NMR Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to maximize field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.

-

Acquisition Time (AT): 3-4 seconds. Causality: Ensures sufficient data points are collected for good digital resolution after Fourier transform.

-

Relaxation Delay (D1): 2 seconds. Causality: Allows for adequate (though not complete) T1 relaxation between pulses, which is sufficient for routine structural confirmation.

-

Number of Scans (NS): 16-64. Causality: Signal-to-noise improves with the square root of the number of scans. 16 scans should be sufficient, but can be increased for dilute samples.

-

-

Data Processing:

-

Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Manually phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Apply a baseline correction algorithm.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Conclusion: A Unified Structural Picture

The ¹H NMR spectrum of this compound is a textbook example of how competing electronic effects and complex spin-spin coupling manifest in a well-resolved, information-rich dataset. The strong upfield shift of H-6, driven by the amino group, contrasts sharply with the significant downfield shifts of H-3 and H-5, which are dominated by the electron-withdrawing sulfonyl and fluoro substituents. The predicted multiplicities—a series of doublets and multiplets—are a direct consequence of both proton-proton and proton-fluorine couplings, providing unambiguous evidence of the substituent arrangement. By following the rigorous experimental protocol outlined, a researcher can confidently acquire a high-quality spectrum that validates this predicted structural assignment, ensuring the integrity of their chemical research.

References

- Bruker. (n.d.). General Information on NMR Spectroscopy.

- Gowenlock, B. G., & Orrell, K. G. (Eds.). (1976). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Progress in NMR Spectroscopy, 10, 83-756.

-

Hughes, T. S., Wilson, H. D., de Vera, I. M. S., & Kojetin, D. J. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. Journal of Biomolecular NMR, 62(4), 413-424. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Jasperse, C. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Minnesota State University Moorhead. Available at: [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]

-

Powers Group, University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Sanz, C. R., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Available at: [Link]

-

State University of New York at Potsdam. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Tan, K.-T., et al. (2002). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. Journal of Materials Chemistry, 12, 2753-2757. Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

-

Moodle, JoVE Science Education Database. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-4-(methylsulfonyl)aniline

Introduction

2-Fluoro-4-(methylsulfonyl)aniline is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology. Its structural features—a fluorinated aromatic ring, a basic aniline moiety, and a polar sulfonyl group—necessitate robust and precise analytical methods for its characterization and quantification in various matrices. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), stands as the cornerstone technique for these analytical challenges.[1]

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both foundational principles and practical, field-proven protocols. We will delve into ionization strategies, fragmentation pathways, and the development of quantitative LC-MS/MS methods, grounding our discussion in the principles of scientific integrity and experimental causality.

Section 1: Physicochemical Properties and Ionization Behavior

A molecule's successful analysis by mass spectrometry begins with understanding its fundamental chemical properties, which dictate its behavior in the ion source.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂S | [2][3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Melting Point | 145 - 147 °C | [2][3] |

| Appearance | Solid | [2] |

| Key Functional Groups | Primary Aromatic Amine, Sulfone, Fluoroaromatic |

The presence of the aniline group (-NH₂) makes the molecule basic, readily accepting a proton (H⁺) in an acidic environment. This characteristic is paramount for its analysis by Electrospray Ionization (ESI) , a soft ionization technique ideal for polar and ionizable molecules.[4][5] ESI in positive ion mode ([M+H]⁺) is the preferred method for this compound, as the aniline nitrogen provides a reliable site for protonation, leading to a strong and stable molecular ion signal at m/z 190.2.

While Atmospheric Pressure Chemical Ionization (APCI) can also be used for relatively polar molecules, ESI is generally superior for compounds that are already ionic in solution or are easily protonated, like this compound.[6]

Section 2: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis